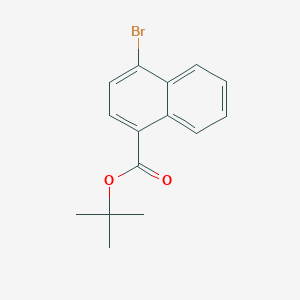

tert-Butyl 4-bromo-1-naphthoate

Description

tert-Butyl 4-bromo-1-naphthoate (CAS: [insert CAS number]) is a brominated naphthoate ester with a tert-butyl ester group at the 1-position and a bromine substituent at the 4-position of the naphthalene ring. This compound is primarily utilized as an intermediate in organic synthesis, particularly in cross-coupling reactions (e.g., Suzuki-Miyaura) due to the reactivity of its bromine substituent. The tert-butyl group enhances steric bulk and hydrolytic stability compared to smaller alkyl esters (e.g., methyl or ethyl), making it advantageous in multi-step syntheses where protecting groups are required.

Properties

IUPAC Name |

tert-butyl 4-bromonaphthalene-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15BrO2/c1-15(2,3)18-14(17)12-8-9-13(16)11-7-5-4-6-10(11)12/h4-9H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCSZXGTXRLOCHN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1=CC=C(C2=CC=CC=C21)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70650379 | |

| Record name | tert-Butyl 4-bromonaphthalene-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70650379 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

307.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

929000-22-6 | |

| Record name | tert-Butyl 4-bromonaphthalene-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70650379 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-Butyl 4-bromo-1-naphthoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: tert-Butyl 4-bromo-1-naphthoate can be synthesized through the esterification of 4-bromo-1-naphthoic acid with tert-butyl alcohol in the presence of a strong acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction typically involves refluxing the reactants in an organic solvent like toluene or dichloromethane to drive the reaction to completion.

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach would involve large-scale esterification reactions under controlled conditions to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions:

Deprotection: The tert-butyl ester group can be cleaved under acidic or basic conditions to yield 4-bromo-1-naphthoic acid.

Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles through various substitution reactions, depending on the reaction conditions.

Common Reagents and Conditions:

Acidic or Basic Conditions: For deprotection reactions.

Strong Nucleophiles: Such as cuprates for substitution reactions.

Major Products:

4-bromo-1-naphthoic acid: From deprotection.

Various substituted naphthalene derivatives: From nucleophilic substitution.

Scientific Research Applications

Synthesis of Organic Compounds

Building Block for Naphthalene Derivatives

tert-Butyl 4-bromo-1-naphthoate serves as a crucial intermediate in the synthesis of various naphthalene derivatives. Its bromine atom allows for nucleophilic substitution reactions, facilitating the introduction of different functional groups into the naphthalene structure. This property is particularly useful in generating compounds with specific biological activities or physical properties.

Example Reaction

In one study, this compound was reacted with trimethylsilylacetylene in the presence of palladium acetate and triphenylphosphine to yield tert-butyl 4-(trimethylsilylethynyl)naphthoate, demonstrating its utility in complex organic synthesis .

Biochemical Research

DNA Binding Studies

Research has shown that derivatives of this compound exhibit significant binding affinity to calf thymus DNA. This property is essential for studies focused on DNA interactions and the development of potential therapeutic agents targeting nucleic acids . The binding constants obtained indicate a strong interaction between synthesized compounds and DNA, which can be critical for drug design.

Acetylcholinesterase Inhibition

Another application involves evaluating the inhibitory effects of synthesized derivatives on acetylcholinesterase, an enzyme that plays a vital role in neurotransmission. The inhibition of this enzyme is a target for developing treatments for neurodegenerative diseases such as Alzheimer's . The findings suggest that modifications to the naphthoate structure can enhance inhibitory activity.

Reaction Mechanisms

Studying Reaction Pathways

this compound is utilized in mechanistic studies to understand reaction pathways involving electrophilic aromatic substitutions and nucleophilic substitutions. Its ability to undergo various transformations makes it a valuable compound for investigating fundamental organic chemistry principles .

Data Table: Summary of Applications

Case Study 1: Synthesis of Functionalized Naphthalenes

A study demonstrated the synthesis of functionalized naphthalenes via palladium-catalyzed reactions using this compound as a starting material. The reactions yielded high purity products, showcasing its effectiveness as a building block in organic synthesis .

Case Study 2: Inhibition Studies on Enzymatic Activity

In another investigation, different derivatives based on this compound were synthesized and tested for their inhibitory effects on acetylcholinesterase. The results indicated that certain modifications significantly enhanced inhibitory activity, suggesting potential therapeutic applications .

Mechanism of Action

The mechanism of action for tert-Butyl 4-bromo-1-naphthoate involves its functional groups. The tert-butyl ester group can undergo deprotection to yield the corresponding carboxylic acid, while the bromine atom can participate in nucleophilic substitution reactions. These reactions allow the compound to act as a building block in organic synthesis, facilitating the formation of more complex molecules.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

tert-Butyl 4-bromo-1-naphthoate belongs to a broader class of halogenated naphthoate esters. Key analogues include:

- Methyl 4-bromo-1-naphthoate : Smaller ester group, leading to reduced steric hindrance but lower hydrolytic stability.

- tert-Butyl 2-bromo-1-naphthoate : Bromine at the 2-position alters electronic properties and reactivity in electrophilic substitution.

- tert-Butyl 4-chloro-1-naphthoate : Chlorine substituent (less electronegative than bromine) reduces leaving-group ability in cross-coupling reactions.

Bromination Patterns and Substituent Effects

The position and orientation of bromine in naphthalene derivatives are highly dependent on reaction conditions and existing substituents. For example:

- In sulfonated naphthol derivatives (e.g., sodium hydrogen l-amino-8-naphthol-4:6-disulphonate), bromination in acetic acid yields tribromo products at positions 2, 4, and 5 (or 1), whereas sulfuric acid promotes quinone formation with bromines at 1, 2, and 4 .

- The tert-butyl ester group in this compound is electron-donating via resonance, which deactivates the aromatic ring and directs bromination to specific positions. This contrasts with sulfonic acid groups (electron-withdrawing), which favor bromination at meta/para positions relative to the substituent .

Spectroscopic and Physical Properties

- NMR Shifts : Bromine’s electronegativity deshields adjacent protons, causing downfield shifts in $ ^1H $-NMR (e.g., aromatic protons near Br show δ ≈ 7.5–8.5 ppm). The tert-butyl group’s protons resonate as a singlet near δ 1.4 ppm .

- Melting Points: Brominated naphthoates typically exhibit higher melting points than non-halogenated analogues due to increased molecular weight and halogen bonding (e.g., 2:4:6:7-tetrabromo-l-amino-5:8-naphthoquinone melts at 255°C ).

Data Tables

Table 1: Comparative Properties of Halogenated Naphthoate Esters

| Compound | Molecular Weight (g/mol) | Melting Point (°C) | Solubility (Polar Solvents) | Reactivity in Cross-Coupling |

|---|---|---|---|---|

| This compound | ~293.2 | Not reported | Moderate (DMF, THF) | High (Br) |

| Methyl 4-bromo-1-naphthoate | ~235.1 | 110–115 | High (MeOH, acetone) | Moderate |

| tert-Butyl 4-chloro-1-naphthoate | ~248.7 | Not reported | Moderate (DMF, THF) | Low (Cl) |

Table 2: Bromination Outcomes in Naphthalene Derivatives

Biological Activity

tert-Butyl 4-bromo-1-naphthoate is an aromatic ester that has garnered attention for its potential biological activities. The presence of a bromine atom in its structure enhances its reactivity, which may contribute to its interactions with biological systems. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 281.15 g/mol. The compound features a tert-butyl group and a brominated naphthalene derivative, which influences its chemical behavior and biological activity.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 281.15 g/mol |

| Structure Type | Aromatic Ester |

| Key Features | Bromine substituent |

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The bromine atom can participate in electrophilic aromatic substitution reactions, while the ester group may undergo hydrolysis under various conditions. These reactions can lead to the formation of reactive intermediates that potentially disrupt cellular processes, influencing gene expression and metabolic pathways.

Biological Activities

Research has indicated that this compound may exhibit several biological activities:

- Enzyme Inhibition : The compound has been shown to modulate enzyme activities by binding to active sites, thus preventing substrate interactions. This property is significant for drug development as it may lead to the creation of novel enzyme inhibitors with therapeutic potential.

- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial activities, making it a candidate for further research in the development of antibacterial agents .

- Anticancer Potential : There are indications that this compound could have anticancer properties, although detailed studies are required to elucidate these effects fully.

Case Studies and Research Findings

Several studies have reported on the biological activity of related compounds, providing insights into the potential applications of this compound:

- Inhibition of Menaquinone Biosynthesis : A study highlighted the importance of compounds similar in structure to this compound in inhibiting the MenA enzyme involved in menaquinone biosynthesis in Mycobacterium tuberculosis. This suggests potential applications in developing selective antimycobacterial agents .

- Structure-Activity Relationship (SAR) : Research into the SAR of naphthalene derivatives has revealed how modifications in structure can significantly impact biological activity. Compounds with similar frameworks have been shown to exhibit varying degrees of enzyme inhibition and antimicrobial properties .

- Mechanistic Studies : Investigations into the mechanisms by which brominated naphthalene derivatives exert their biological effects have provided a deeper understanding of their interactions at the molecular level. These studies often utilize computational modeling and experimental assays to predict biological outcomes based on structural modifications .

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of tert-butyl 4-bromo-1-naphthoate to improve yield and purity?

- Methodological Answer : The synthesis typically involves bromination of 1-naphthoic acid derivatives followed by esterification with tert-butyl groups. Key factors include:

- Reagent selection : Use of N-bromosuccinimide (NBS) for regioselective bromination at the 4-position of the naphthalene ring.

- Solvent choice : Polar aprotic solvents (e.g., DMF or DCM) enhance reaction efficiency by stabilizing intermediates.

- Temperature control : Maintaining low temperatures (0–5°C) during bromination minimizes side reactions like polybromination .

- Purification : Column chromatography with silica gel and hexane/ethyl acetate gradients (e.g., 9:1 ratio) effectively isolates the product. Monitor purity via TLC and confirm with -NMR (e.g., tert-butyl protons at δ 1.4–1.6 ppm) .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR spectroscopy : -NMR identifies tert-butyl protons (singlet at δ 1.4–1.6 ppm) and aromatic protons (doublets/doublets of doublets for brominated naphthalene). -NMR confirms ester carbonyl (δ 165–170 ppm) and quaternary carbons .

- FT-IR : Strong absorption bands at ~1720 cm (ester C=O stretch) and 650–750 cm (C-Br stretch) validate functional groups .

- Mass spectrometry : High-resolution ESI-MS detects the molecular ion peak (e.g., [M+Na] at m/z 325.02 for CHBrO) .

Q. How does the tert-butyl group influence the stability and reactivity of 4-bromo-1-naphthoate derivatives?

- Methodological Answer :

- Steric hindrance : The bulky tert-butyl group reduces nucleophilic attack at the ester carbonyl, enhancing stability under acidic/basic conditions .

- Thermal stability : Decomposition occurs above 200°C, as observed via TGA, with tert-butyl cleavage preceding naphthalene ring degradation .

- Solubility : Improved solubility in non-polar solvents (e.g., toluene) facilitates reactions requiring anhydrous conditions .

Q. What safety protocols are critical when handling this compound?

- Methodological Answer :

- Storage : Keep in airtight containers at –20°C to prevent hydrolysis. Use explosion-proof freezers and grounding for metal containers .

- PPE : Wear nitrile gloves, lab coats, and P95 respirators to avoid inhalation/contact. Use fume hoods for synthesis and purification steps .

- Waste disposal : Neutralize brominated byproducts with sodium bicarbonate before disposal in halogenated waste containers .

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity of bromination in 1-naphthoate derivatives?

- Methodological Answer :

- Electrophilic aromatic substitution (EAS) : Bromination at the 4-position is favored due to electron-donating resonance effects from the ester group. DFT calculations (e.g., B3LYP/6-31G*) show lower activation energy for 4-bromination vs. 2- or 3-positions .

- Kinetic vs. thermodynamic control : Low-temperature reactions favor kinetic 4-bromination, while higher temperatures may lead to isomerization .

Q. How do steric and electronic effects of the tert-butyl group impact cross-coupling reactions (e.g., Suzuki-Miyaura) involving 4-bromo-1-naphthoate?

- Methodological Answer :

- Steric effects : The tert-butyl group slows transmetalation in Suzuki reactions, requiring higher Pd catalyst loadings (5–10 mol%) and longer reaction times (24–48 hrs).

- Electronic effects : Electron-withdrawing bromine enhances electrophilicity at the coupling site, improving yields with arylboronic acids bearing electron-donating groups .

- Optimization : Use Pd(PPh)/KCO in THF/HO (3:1) at 80°C. Monitor via -NMR for disappearance of the bromine-coupled aromatic proton .

Q. What analytical discrepancies arise when characterizing this compound using different NMR solvents?

- Methodological Answer :

- Solvent-induced shifts : In CDCl, tert-butyl protons resonate at δ 1.45 ppm, whereas in DMSO-d, slight upfield shifts (δ 1.38 ppm) occur due to hydrogen bonding with the ester carbonyl .

- Dynamic effects : Low-temperature NMR (–40°C) resolves rotational barriers in the tert-butyl group, revealing axial-equatorial conformer ratios .

Q. How can computational modeling (e.g., DFT) predict degradation pathways of this compound under environmental conditions?

- Methodological Answer :

- Hydrolysis pathways : DFT (M06-2X/cc-pVDZ) simulations show tert-butyl cleavage via acid-catalyzed mechanisms (ΔG ≈ 25 kcal/mol) followed by naphthalene ring oxidation .

- Photodegradation : TD-DFT predicts UV-induced C-Br bond cleavage (λ ~280 nm), correlating with experimental HPLC-MS data showing debrominated byproducts .

Q. What strategies resolve contradictions in reported reaction yields for this compound derivatives?

- Methodological Answer :

- Reproducibility checks : Ensure consistent reagent quality (e.g., anhydrous DMF) and moisture-free conditions.

- Byproduct analysis : Use LC-MS to identify common impurities (e.g., di-brominated products) and adjust stoichiometry (NBS:substrate = 1.05:1) .

- Catalyst screening : Compare Pd catalysts (e.g., Pd(OAc) vs. PdCl) to address variability in cross-coupling efficiency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.